molecular formula C12H24O11 B1251851 Laminaribiitol

Laminaribiitol

Cat. No.: B1251851
M. Wt: 344.31 g/mol
InChI Key: VQHSOMBJVWLPSR-CRLSIFLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laminaribiitol is a disaccharide alcohol derived from laminarin, a β-1,3-glucan found in brown algae. Structurally, it consists of two glucose units linked by a β-1,3-glycosidic bond, with both reducing ends reduced to alcohols (C6H14O11; molecular weight 362.3 g/mol). It exhibits high water solubility (>500 mg/mL at 25°C) and is characterized by its non-reducing properties, making it stable under alkaline conditions.

Properties

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2R,3R,4R,5S)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1

InChI Key

VQHSOMBJVWLPSR-CRLSIFLLSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Laminaribiitol belongs to the family of sugar alcohols (polyols) derived from oligosaccharides. Its structural analogs include cellobiitol (β-1,4-linked glucose dimer alcohol) and gentiobiitol (β-1,6-linked glucose dimer alcohol).

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Glycosidic Bond Molecular Formula Molecular Weight (g/mol) Reducing Ends
This compound β-1,3 C12H24O11 362.3 None
Cellobiitol β-1,4 C12H24O11 362.3 None
Gentiobiitol β-1,6 C12H24O11 362.3 None
Laminaripentaose β-1,3 C30H52O26 828.7 One

Key Observations :

  • All three disaccharide alcohols share the same molecular formula but differ in glycosidic linkage, impacting their biological activity and solubility .
  • Unlike laminaripentaose (a β-1,3-glucan oligomer with a reducing end), this compound’s non-reducing nature enhances stability in industrial applications .

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Comparators

Compound Solubility (H2O, 25°C) Melting Point (°C) Hygroscopicity
This compound >500 mg/mL 195–200 Low
Cellobiitol ~300 mg/mL 180–185 Moderate
Gentiobiitol ~450 mg/mL 190–195 Low
Sorbitol 2350 mg/mL 95–98 High

Key Observations :

  • This compound’s solubility exceeds that of cellobiitol and gentiobiitol, likely due to its β-1,3 linkage promoting stronger hydrogen bonding with water .
  • Sorbitol, a monosaccharide alcohol, demonstrates significantly higher solubility and hygroscopicity, reflecting its simpler structure .

Prebiotic and Immunomodulatory Effects

  • This compound: Enhances growth of Bifidobacterium spp.
  • Cellobiitol: Limited prebiotic activity due to β-1,4 linkage resistance to gut microbiota enzymes.
  • Laminaripentaose : Activates macrophages via Dectin-1 receptors, used in antitumor adjuvant therapies .

Quality and Regulatory Considerations

Per guidelines for biosimilars and generics, this compound’s quality attributes (e.g., purity >98%, residual solvents <0.1%) must align with reference standards like laminaripentaose. Critical parameters include:

  • Impurity Profile : this compound batches must demonstrate consistency in byproducts (e.g., glucose residues <0.5%) .
  • Stability : Superior to cellobiitol in accelerated aging tests (40°C/75% RH for 6 months) .

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